molecular formula C10H13FN2 B6254194 (2R)-2-(4-fluorophenyl)piperazine CAS No. 1213496-32-2

(2R)-2-(4-fluorophenyl)piperazine

Cat. No.: B6254194
CAS No.: 1213496-32-2
M. Wt: 180.22 g/mol
InChI Key: NZAKSEMIIIZYEM-JTQLQIEISA-N
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Description

(2R)-2-(4-fluorophenyl)piperazine is a chiral compound that features a piperazine ring substituted with a fluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-fluorophenyl)piperazine typically involves the reaction of 4-fluoroaniline with a suitable piperazine derivative under controlled conditions. One common method is the reductive amination of 4-fluoroaniline with 2-piperazinone, using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing catalytic hydrogenation or other efficient reduction techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(2R)-2-(4-fluorophenyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-chlorophenyl)piperazine
  • (2R)-2-(4-bromophenyl)piperazine
  • (2R)-2-(4-methylphenyl)piperazine

Uniqueness

(2R)-2-(4-fluorophenyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and biological activity compared to its analogs with different substituents.

Properties

CAS No.

1213496-32-2

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

(2R)-2-(4-fluorophenyl)piperazine

InChI

InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1

InChI Key

NZAKSEMIIIZYEM-JTQLQIEISA-N

Isomeric SMILES

C1CN[C@@H](CN1)C2=CC=C(C=C2)F

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)F

Purity

95

Origin of Product

United States

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